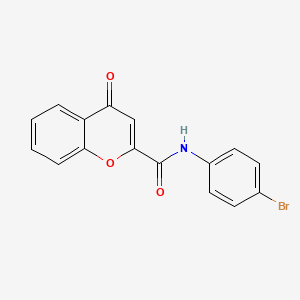

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a chromene core (4-oxo-4H-chromene) substituted with a carboxamide group at the 2-position and a 4-bromophenyl moiety. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive coumarins, though its specific biological profile differs from related isomers. Notably, it lacks inhibitory activity against monoamine oxidase B (MAO-B), a feature observed in its 3-carboxamide analogs, highlighting the critical role of substituent positioning in pharmacological activity .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBMFFOUVHQTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-bromoaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The chromene moiety can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research indicates that compounds in the chromene family, including N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide, exhibit antimicrobial activity. These compounds are being investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Anticancer Activity:

The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . For example, this compound has shown potential as a lead molecule in drug discovery efforts targeting specific cancer types by inhibiting tumor growth and metastasis .

Neuroprotective Effects:

There is emerging evidence that this compound may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress and inflammation play critical roles. The compound's ability to modulate inflammatory responses and protect neuronal cells from damage is an area of active research .

Structural Characteristics

Molecular Structure:

The structural analysis of this compound reveals a planar configuration with intramolecular hydrogen bonding. This bonding is crucial for its stability and biological activity, influencing how the compound interacts with biological targets .

Crystallography Studies:

Crystallographic studies have provided insights into the molecular geometry and conformation of the compound. These studies help elucidate how structural variations can affect biological activity, particularly in relation to enzyme inhibition mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide

The position of the carboxamide group on the chromene core significantly alters biological activity:

Core Structure Variations

Replacing the chromene core with quinoline or naphthalene alters electronic and steric properties:

- N-(4-bromophenyl)quinoline-2-carboxamide (5c in ) and N-(4-bromophenyl)naphthalene-2-carboxamide (6 in ) share a bromophenyl-carboxamide motif but differ in core aromaticity. These compounds were synthesized via microwave-assisted amidation, achieving yields of 65–85% under optimized conditions (e.g., solvent-free with KF/Al₂O₃ catalyst) .

Substituent Effects

Halogen Substitutions

While halogen size (F, Cl, Br, I) minimally affects inhibitory potency in maleimide derivatives (e.g., MGL inhibition in ), the bromine atom in N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide may influence lipophilicity and metabolic stability .

Functional Group Modifications

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () replaces bromine with a methoxyphenethyl group, improving solubility but reducing MAO-B affinity compared to halogenated analogs .

- N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide () incorporates a sulfamoyl group, which may enhance hydrogen-bonding interactions in target binding .

Key Research Findings

- MAO-B Selectivity : The 3-carboxamide position is critical for MAO-B inhibition, while 2-carboxamide derivatives like the target compound are inactive .

- Structural Flexibility: Core structure modifications (chromene → quinoline/naphthalene) and substituent variations (Br → methoxy/sulfamoyl) enable tuning of physicochemical and biological properties .

Biological Activity

N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromene core with a bromophenyl substituent and a carboxamide functional group. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The proposed mechanisms include:

- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall biosynthesis, leading to cell lysis.

- Enzyme Inhibition : It can inhibit essential enzymes involved in bacterial metabolism, thereby impairing growth and reproduction .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This includes the upregulation of pro-apoptotic genes like P53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2 .

- Cell Cycle Arrest : The compound has shown the ability to halt the cell cycle, preventing cancer cells from proliferating .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notable findings include:

- Caco-2 Cell Line : The compound demonstrated good permeability across the Caco-2 cell line, indicating potential for oral bioavailability .

- Low Toxicity : Acute toxicity studies revealed an LD50 value ranging from 2.8 to 2.9 mol/kg, suggesting that it has a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are critical for its biological activity. Studies have shown that:

- The intramolecular hydrogen bonding within the molecule stabilizes its conformation and enhances its interaction with biological targets .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study involving prostate cancer cell lines, this compound exhibited potent cytotoxic effects, leading to significant reductions in cell viability through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing substantial inhibition zones indicating effective antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide?

- Answer : The compound is typically synthesized via multi-step reactions involving chromene ring formation and subsequent amidation. A common approach includes:

Chromene formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under basic conditions.

Amidation : Reaction of the chromene-2-carboxylic acid intermediate with 4-bromoaniline using coupling agents like EDCI or DCC in anhydrous DMF .

- Characterization : Confirmation of structure via , , IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for unambiguous structural elucidation .

Q. How is the purity and stability of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide assessed during storage?

- Answer :

- Purity : Regular HPLC analysis using a C18 column and UV detection (λ = 254 nm) with acetonitrile/water mobile phases.

- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 6–12 months. Degradation products are identified via LC-MS .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR : and NMR to verify substitution patterns and amide bond formation.

- X-ray crystallography : For resolving crystal packing, hydrogen bonding, and stereoelectronic effects. SHELXL (via Olex2 interface) is widely used for refinement .

- Mass spectrometry : HRMS to confirm molecular ion peaks and isotopic patterns (e.g., bromine’s ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide derivatives?

- Answer : Discrepancies often arise from variations in:

- Assay conditions (e.g., enzyme vs. cell-based assays).

- Concentration ranges (sub-µM vs. mM).

- Structural analogs (e.g., halogen substitution effects).

- Methodology :

Meta-analysis : Compare datasets using standardized protocols (e.g., IC normalization).

Structural validation : Re-synthesize disputed compounds and re-test under controlled conditions.

Computational validation : Molecular docking to assess binding pose consistency across studies .

Q. What experimental strategies are effective for studying the compound’s role in polymerization initiation?

- Answer :

- Kinetic studies : Monitor monomer conversion via or FTIR. For example, methacrylate polymerization initiated by vanadium complexes (e.g., [VO(BrCHN:CH)OCH]) shows a reaction order of 0.5 for initiator and 1.8 for monomer .

- Thermal analysis : DSC/TGA to study initiation efficiency and thermal stability.

Q. How can molecular docking elucidate the interaction between this compound and target enzymes (e.g., kinases)?

- Answer :

Protein preparation : Retrieve crystal structures from PDB (e.g., kinase domains) and optimize hydrogen bonding networks.

Ligand preparation : Generate 3D conformers of the compound using OpenBabel or RDKit.

Docking protocols : Use AutoDock Vina or Schrödinger Glide with flexible side chains. Validate poses via MD simulations (AMBER/NAMD) and compare with experimental IC values .

Q. What challenges arise during X-ray crystallographic refinement of N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide?

- Answer : Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.